molecular formula C9H6F2O4 B2932803 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 1955531-94-8

2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No. B2932803
CAS RN: 1955531-94-8
M. Wt: 216.14
InChI Key: NAXBNESTUKVELW-UHFFFAOYSA-N
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Description

“2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde” is a chemical compound with the molecular formula C9H6F2O4 . It has a molecular weight of 216.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxymethyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point or solubility were not found in the sources I searched.

Scientific Research Applications

Organometallic Methodology Applications

The compound has been utilized in organometallic methodologies, particularly in the synthesis of a homologous series of O- and N-functionalized 2,2-difluoro-1,3-benzodioxoles. This process involves the conversion of 2,2-difluoro-1,3-benzodioxole into derivates through trapping the lithiated species with various electrophiles. Such derivatization pathways have led to the synthesis of carboxylic acids, ketones, aldehydes, amines, and other functional groups from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This showcases the compound's flexibility and utility in creating a vast array of chemical entities for further applications in chemical synthesis and material science (Schlosser, Gorecka, & Castagnetti, 2003).

Synthesis of Fluorinated Compounds

Another significant application of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is in the synthesis of fluorinated compounds, such as 3-fluoropyrroles, through electrophilic alpha,alpha-difluorination. This method provides a novel route to access various new 3-fluorinated pyrroles, demonstrating the compound's role in introducing fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Surmont et al., 2009).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the compound has been explored for its potential in synthesizing new materials. For example, derivatives of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde have been used in preparing polysaccharides with specific structural features. This application underlines the compound's utility in designing and developing new materials with tailored properties for use in various industries, including biotechnology and nanotechnology (Okada, Sumitomo, & Hishida, 1983).

Advanced Organic Synthesis Techniques

The compound is also pivotal in advanced organic synthesis techniques, such as the efficient synthesis of polysaccharides and the development of antimicrobial agents through novel synthesis pathways. These applications highlight the compound's role in enabling the creation of complex molecules and materials with potential benefits in healthcare, agriculture, and material science (Bhat et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXBNESTUKVELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde

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